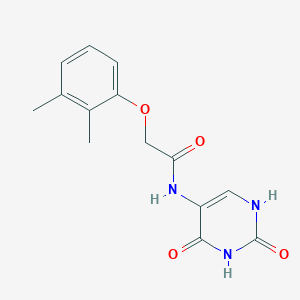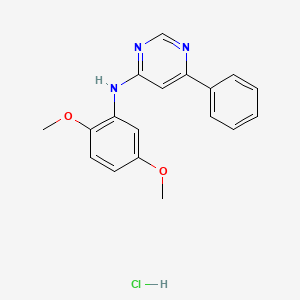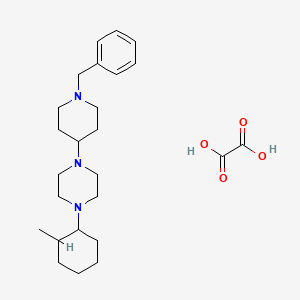
2-(2,3-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
Descripción general
Descripción
2-(2,3-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, also known as DMPTA, is a synthetic compound that has been of great interest to researchers due to its potential applications in the field of medicine. DMPTA is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
Heterocyclic Derivatives and Structural Analysis
Research on heterocyclic derivatives, such as the study by Banfield et al. (1987), focuses on the synthesis and X-ray structure determination of compounds with complex heterocyclic frameworks. These studies often aim to understand the structural peculiarities of novel compounds and their potential applications in designing new materials or drugs (Banfield, Fallon, & Gatehouse, 1987).
Radioligands for PET Imaging
Dollé et al. (2008) report on the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET. This research indicates the potential use of structurally complex acetamides in developing diagnostic tools for neurodegenerative diseases and inflammation (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Activity
Studies like those by Hossan et al. (2012) explore the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives. These compounds are evaluated for their potential as antimicrobial agents, demonstrating the application of acetamide derivatives in developing new antibacterial and antifungal medications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Antitumor Activity and Molecular Docking
The synthesis and evaluation of novel pyrimidinopyrazole derivatives for their antitumor activity, as investigated by Fahim et al. (2019), underscore the therapeutic potential of such compounds. Molecular docking studies provide insights into the interaction of these derivatives with biological targets, offering avenues for drug discovery and development (Fahim, Elshikh, & Darwish, 2019).
Propiedades
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-3-5-11(9(8)2)21-7-12(18)16-10-6-15-14(20)17-13(10)19/h3-6H,7H2,1-2H3,(H,16,18)(H2,15,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMJUIAXQDZGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CNC(=O)NC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4620244.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4620246.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4620271.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)
![2-({5-[3-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-acetylphenyl)acetamide](/img/structure/B4620275.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4620283.png)
![3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4620294.png)



![ethyl 5-(aminocarbonyl)-2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620323.png)
